molecular formula C8H15Cl2N3 B8188027 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B8188027
M. Wt: 224.13 g/mol
InChI Key: NEVHHXVWEQWVOC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine core, making it an interesting subject for research in medicinal chemistry and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride can be achieved through the Pictet-Spengler reaction. This involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml).
  • Heat the mixture to reflux for 4 hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Alkyl or arylalkyl bromides and acid chlorides are used in the presence of a base or solvent like acetonitrile or dimethoxyethane.

Major Products

    Oxidation: Imidazo[4,5-c]pyridine derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Alkylated or acylated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with molecular targets such as enzymes. For example, it has been reported to inhibit Xa factor and CDK by binding to their active sites, thereby blocking their activity . This inhibition can lead to various downstream effects, including the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. Unlike similar compounds, it has shown potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4,6-dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-5-3-7-8(6(2)11-5)10-4-9-7;;/h4-6,11H,3H2,1-2H3,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVHHXVWEQWVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1)C)N=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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